2-[(4-methylpiperazin-1-yl)methyl]-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide
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Overview
Description
2-[(4-methylpiperazin-1-yl)methyl]-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide is a complex organic compound that features a morpholine ring, a thiazole ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylpiperazin-1-yl)methyl]-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the morpholine and thiazole intermediates. The piperazine moiety is introduced through a nucleophilic substitution reaction. The final step involves the coupling of these intermediates under controlled conditions, often using a condensing agent like N,N’-carbonyldiimidazole (CDI) in a solvent such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylpiperazin-1-yl)methyl]-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and morpholine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding amines.
Scientific Research Applications
2-[(4-methylpiperazin-1-yl)methyl]-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-methylpiperazin-1-yl)methyl]-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imatinib: Shares the piperazine moiety and is used as a tyrosine kinase inhibitor.
Olanzapine: Contains a piperazine ring and is used as an antipsychotic agent.
Uniqueness
2-[(4-methylpiperazin-1-yl)methyl]-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide is unique due to its combination of a morpholine ring, a thiazole ring, and a piperazine moiety, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]-N-(1,3-thiazol-2-yl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2S/c1-17-3-5-18(6-4-17)10-12-11-19(7-8-21-12)14(20)16-13-15-2-9-22-13/h2,9,12H,3-8,10-11H2,1H3,(H,15,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFHLNQKFPSNCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CN(CCO2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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